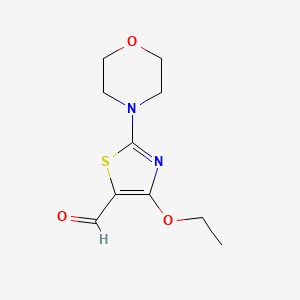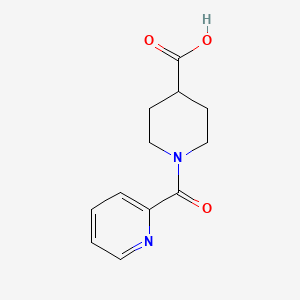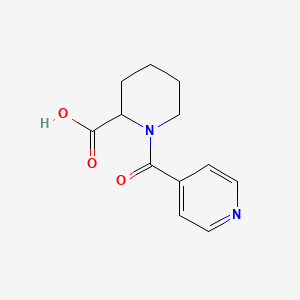
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.3 g/mol . It is characterized by the presence of a thiazole ring, a morpholine ring, and an ethoxy group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde typically involves the reaction of 2-morpholin-4-yl-thiazole-5-carbaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the ethylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carboxylic acid.
Reduction: 4-Ethoxy-2-morpholin-4-yl-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-2-piperidin-4-yl-thiazole-5-carbaldehyde: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is unique due to the combination of its ethoxy group, morpholine ring, and thiazole ring, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
4-ethoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-15-9-8(7-13)16-10(11-9)12-3-5-14-6-4-12/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENDZCQSZCOZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=N1)N2CCOCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)




![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)




![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)

